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molecular formula C14H26N2O3Si B8310474 Tert-butyl 3-cyano-3-(trimethylsilyloxy)piperidine-1-carboxylate

Tert-butyl 3-cyano-3-(trimethylsilyloxy)piperidine-1-carboxylate

Cat. No. B8310474
M. Wt: 298.45 g/mol
InChI Key: JZUYIBKRGSYSSF-UHFFFAOYSA-N
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Patent
US08399451B2

Procedure details

To a mixture of tert-butyl 3-cyano-3-(trimethylsilyloxy)piperidine-1-carboxylate (300 mg, 1.005 mmol) in DCM (10 mL) was added [bis(2-methoxyethyl)amino]sulfur trifluoride (0.222 mL, 1.206 mmol). The reaction mixture was stirred for 2 hours at room temperature. TLC (1:1 EtAOc/hexanes) shows a new higher Rf spot when stained with KMnO4 and no starting material. The reaction mixture was diluted with DCM (10 mL) and washed with H2O. The organic layer was dried with MgSO4, filtered, and concentrated. Solids were purified on a silica gel cartridge using a 0-100% gradient of EtOAc/hexanes, concentrated, and then treated with TFA/DCM for 1 hour. Solvent was removed in vacuo and the solids were dried to give 201 mg of 3-fluoropiperidine-3-carbonitrile as a TFA salt. 1H NMR (400 MHz, chloroform-d) δ ppm 3.82-4.01 (1H, m), 3.68(1H, br. s.), 3.45-3.61 (1H, m), 3.37(1H, br. s.), 2.06-2.31 (2H, m), 1.79-1.94(1H, m), 1.63-1.76 (1H, m); 19F NMR (400 MHz, chloroform-d) δ ppm −157.4 (alpha-F); −156.5 (TFA).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.222 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(O[Si](C)(C)C)[CH2:8][CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1)#[N:2].COCCN(S(F)(F)[F:31])CCOC.[O-][Mn](=O)(=O)=O.[K+]>C(Cl)Cl>[F:31][C:3]1([C:1]#[N:2])[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(#N)C1(CN(CCC1)C(=O)OC(C)(C)C)O[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.222 mL
Type
reactant
Smiles
COCCN(CCOC)S(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Solids were purified on a silica gel cartridge
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
treated with TFA/DCM for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the solids were dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(CNCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: CALCULATEDPERCENTYIELD 156.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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